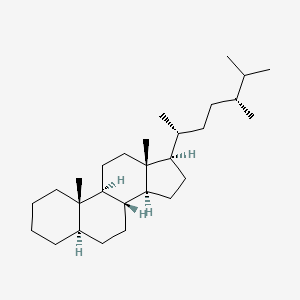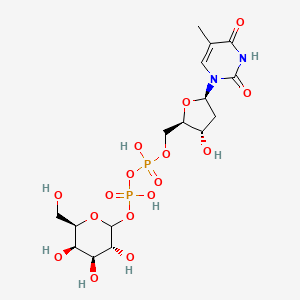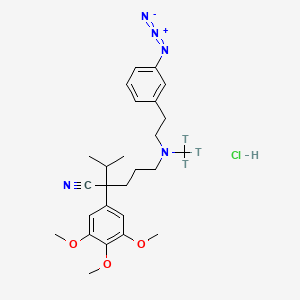
Protylonolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protylonolide is a 16-membered lactone compound derived from the macrolide antibiotic family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Protylonolide involves multiple steps, starting from the precursor compounds. One of the key methods includes the bioconversion of 20-deoxo-20-dihydro-12,13-deepoxy-12,13-dehydrorosaranolide to its final form . This process typically involves the use of specific strains of Micromonospora rosaria, which are engineered to produce the desired compound through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using genetically modified microorganisms. These microorganisms are cultivated under controlled conditions to optimize the yield of the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Protylonolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Protylonolide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other macrolide antibiotics and studying their chemical properties.
Biology: The compound is used in studies related to microbial metabolism and enzyme functions.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.
Industry: It is used in the production of other valuable compounds through bioconversion processes.
Mécanisme D'action
The mechanism of action of Protylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. The molecular targets include specific ribosomal proteins and RNA sequences that are crucial for bacterial growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosamicin: A closely related macrolide antibiotic with similar structural features.
Tylactone: Another 16-membered lactone with comparable chemical properties.
20-Deoxorosaramicin: A derivative with slight structural modifications.
Uniqueness
Protylonolide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, effectiveness, and spectrum of activity compared to other similar compounds .
Propriétés
Numéro CAS |
74758-60-4 |
|---|---|
Formule moléculaire |
C23H38O5 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(11Z,13E)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9-,14-11+ |
Clé InChI |
YJSXTLYNFBFHAT-TVFNDYRWSA-N |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
SMILES isomérique |
CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1O)C)O)CC)C)\C)C |
SMILES canonique |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Synonymes |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)



![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)

![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)




